

Application Notes and Protocols: 4-Morpholin-4-ylmethylbenzylamine in Drug Discovery

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Compound of Interest

Compound Name:	4-Morpholin-4-ylmethylbenzylamine
Cat. No.:	B151649

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholin-4-ylmethylbenzylamine and its structural isomers are versatile intermediates in medicinal chemistry. The incorporation of the morpholine moiety often confers favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and bioavailability. The benzylamine core provides a scaffold that can be readily modified to interact with a variety of biological targets. This document outlines the applications of **4-morpholin-4-ylmethylbenzylamine** as a key building block in the discovery of novel therapeutics, with a focus on its use in the development of STAT6 inhibitors for allergic diseases and novel antimicrobial agents. Detailed protocols for its synthesis and use in subsequent reactions are also provided.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	[1]
Molecular Weight	206.29 g/mol	[1]
Purity	≥96%	[1]
CAS Number	91271-84-0	[1]

Applications in Drug Discovery

Intermediate for Potent and Orally Bioavailable STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the interleukin-4 (IL-4) and IL-13 signaling pathways, which play a central role in the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[\[2\]](#)[\[3\]](#) Inhibition of STAT6 is a promising therapeutic strategy for these conditions. Derivatives of **4-morpholin-4-ylmethylbenzylamine** have been successfully utilized to synthesize potent STAT6 inhibitors.

A notable example is the development of 4-benzylaminopyrimidine-5-carboxamide derivatives. In these structures, the (4-morpholin-4-ylphenyl)amino moiety serves as a key pharmacophore. One such derivative, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, has demonstrated potent STAT6 inhibition with an IC_{50} of 0.70 nM.[\[2\]](#)[\[3\]](#) This compound also effectively inhibited IL-4 induced Th2 differentiation in mouse spleen T cells with an IC_{50} of 0.28 nM and exhibited an oral bioavailability of 25% in mice.[\[2\]](#)[\[3\]](#)

Compound	Target	IC_{50} (nM)	Cell-Based Assay	Oral Bioavailability (Mouse)
2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide	STAT6	0.70	IL-4 induced Th2 differentiation ($IC_{50} = 0.28$ nM)	25%

Scaffold for Novel Antimicrobial Agents

The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The morpholine scaffold has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activities.[\[4\]](#)[\[5\]](#) Derivatives of **4-morpholin-4-**

ylmethylbenzylamine have been explored for their potential as antibacterial and antifungal agents.

For instance, a series of semicarbazide derivatives based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide scaffold were synthesized and evaluated for their antimicrobial activity. One of the most active compounds, a semicarbazide containing a 4-bromophenyl moiety, showed significant antibacterial potential against *Enterococcus faecalis* with a Minimum Inhibitory Concentration (MIC) value of 3.91 $\mu\text{g/mL}$.^[1] Another series of thiosemicarbazides also showed activity against Gram-positive bacteria with MIC values ranging from 31.25 to 62.5 $\mu\text{g/mL}$.^[1]

Compound Class	Derivative	Target Organism	MIC ($\mu\text{g/mL}$)
Semicarbazide	4-bromophenyl moiety	<i>Enterococcus faecalis</i>	3.91
Thiosemicarbazide	4-trifluoromethylphenyl group	Gram-positive bacteria (excluding <i>S. aureus</i>)	31.25 - 62.5

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Morpholin-4-ylmethylbenzylamine via Mannich Reaction and Subsequent Reduction

This protocol describes a plausible two-step synthesis of **4-morpholin-4-ylmethylbenzylamine** from 4-nitrobenzaldehyde, morpholine, and a reducing agent.

Step 1: Synthesis of 4-((4-nitrophenyl)methyl)morpholine (Mannich-type reaction)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
- Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by a catalytic amount of a weak acid (e.g., acetic acid).

- Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

- Reaction Setup: Dissolve the purified 4-((4-nitrophenyl)methyl)morpholine (1 equivalent) from Step 1 in a suitable solvent like ethanol or methanol in a hydrogenation vessel.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi.
- Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is completely consumed (monitored by TLC).
- Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude **4-morpholin-4-ylmethylbenzylamine**. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a STAT6 Inhibitor Precursor from **4-Morpholin-4-ylmethylbenzylamine**

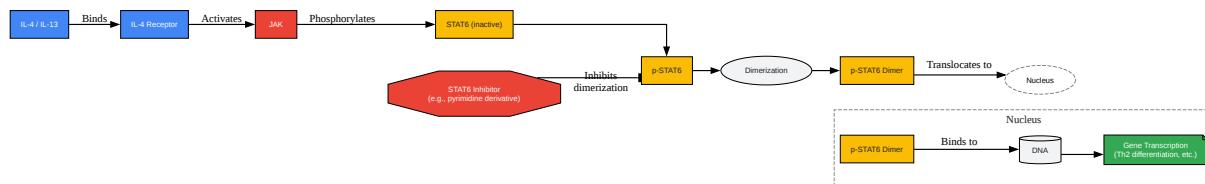
This protocol outlines the synthesis of a pyrimidine derivative using **4-morpholin-4-ylmethylbenzylamine** as a key intermediate.

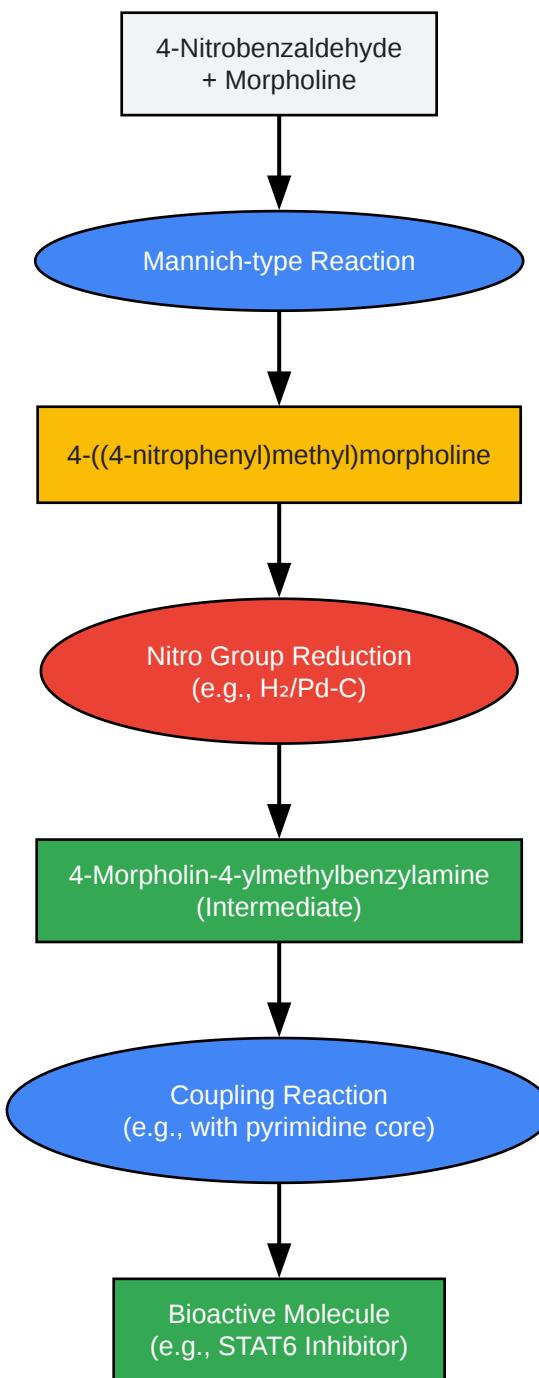
- Reaction Setup: To a stirred solution of **4-morpholin-4-ylmethylbenzylamine** (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a suitable base like diisopropylethylamine (DIPEA) (1.2 equivalents).
- Addition of Pyrimidine Core: Slowly add a solution of a suitably substituted 2-chloropyrimidine-5-carboxamide (1.1 equivalents) in DMF to the reaction mixture at room

temperature.

- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid can be collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2-((4-(morpholin-4-ylmethyl)phenyl)amino)pyrimidine-5-carboxamide derivative.

Signaling Pathway and Experimental Workflow Diagrams





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